1-Bromo-2-(2,2-difluoroethoxy)cycloheptane
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Overview
Description
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane is a chemical compound with the molecular formula C9H15BrF2O and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom and a difluoroethoxy group attached to a cycloheptane ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane typically involves the reaction of cycloheptane with bromine and 2,2-difluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of cycloheptane.
Oxidation Reactions: Products include cycloheptanone and cycloheptanol.
Reduction Reactions: Products include cycloheptane derivatives with reduced bromine content.
Scientific Research Applications
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane involves its interaction with specific molecular targets and pathways. The bromine atom and difluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its difluoroethoxy group can influence the compound’s lipophilicity and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2,2-difluoroethoxy)cyclohexane: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.
2-Bromo-1-cyclohexylethan-1-one: Contains a bromine atom and a cyclohexane ring but differs in the functional groups attached.
Uniqueness
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane is unique due to its combination of a cycloheptane ring with both a bromine atom and a difluoroethoxy group. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
Molecular Formula |
C9H15BrF2O |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)cycloheptane |
InChI |
InChI=1S/C9H15BrF2O/c10-7-4-2-1-3-5-8(7)13-6-9(11)12/h7-9H,1-6H2 |
InChI Key |
FWUZFQUWBOOUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC(F)F |
Origin of Product |
United States |
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